
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their versatility in various chemical reactions and applications. This particular compound is notable for its diethoxyphosphinyl and dimethyl substituents, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a phosphinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The diazoamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- involves its interaction with molecular targets through its diazoamino group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
- 1-Triazene, 1,3-diphenyl-
- 1-Triazene, 1-(diethoxyphosphinyl)-3-phenyl-
- Diminazene
Comparison: 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl- is unique due to its specific substituents, which impart distinct chemical properties. Compared to 1-Triazene, 1,3-diphenyl-, it has different reactivity and stability profiles. The presence of the diethoxyphosphinyl group enhances its potential for forming stable complexes with metals, making it useful in coordination chemistry. Diminazene, on the other hand, is primarily used as a trypanocidal agent and has different biological applications.
This detailed overview provides a comprehensive understanding of 1-Triazene, 3-(diethoxyphosphinyl)-1,3-dimethyl-, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
103711-39-3 |
|---|---|
Formule moléculaire |
C6H16N3O3P |
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C6H16N3O3P/c1-5-11-13(10,12-6-2)9(4)8-7-3/h5-6H2,1-4H3 |
Clé InChI |
BARCMKNJTPZIIK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N(C)N=NC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


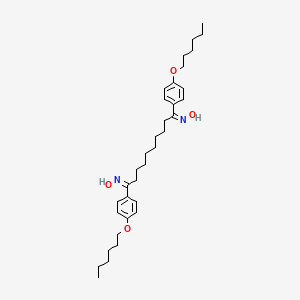
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
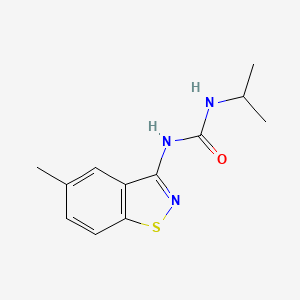
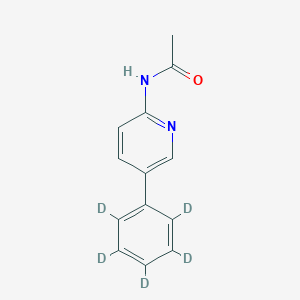
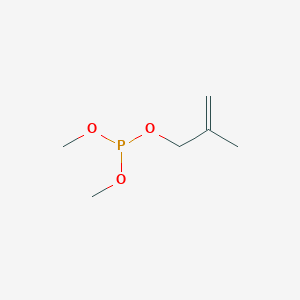
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
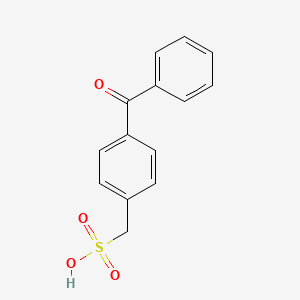
![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
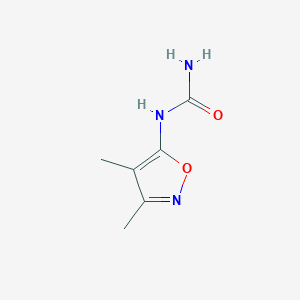
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![2-(2-{2-[(Dodecan-5-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14343499.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)

